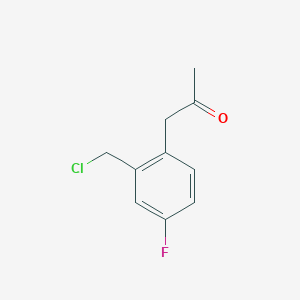

1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one

Description

1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one is a substituted aromatic ketone featuring a fluorine atom at the para position and a chloromethyl (-CH2Cl) group at the ortho position relative to the propan-2-one moiety. This compound is structurally significant due to the electron-withdrawing effects of the fluorine and chlorine substituents, which influence its reactivity, solubility, and spectroscopic properties.

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

1-[2-(chloromethyl)-4-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(12)5-9(8)6-11/h2-3,5H,4,6H2,1H3 |

InChI Key |

CHEUWLUFTSZGKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)CCl |

Origin of Product |

United States |

Preparation Methods

Structural and Molecular Overview

1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one features a propan-2-one (acetone) backbone attached to a 4-fluorophenyl ring substituted with a chloromethyl group at the ortho position. Its molecular formula is $$ \text{C}{10}\text{H}9\text{Cl}_2\text{FO} $$, with a molar mass of 235.08 g/mol. The presence of both electron-withdrawing (fluorine, chloromethyl) and electron-donating (ketone) groups necessitates careful regioselective synthesis.

Synthetic Methodologies

Friedel-Crafts Acylation with Directed Chloromethylation

A two-step approach involves initial Friedel-Crafts acylation followed by chloromethylation:

Friedel-Crafts Acylation of Fluorobenzene :

Reaction of 4-fluorobenzene with acetyl chloride in the presence of $$ \text{AlCl}3 $$ yields 4-fluoroacetophenone. Despite fluorine’s deactivating effect, the ketone group directs electrophilic substitution to the ortho position.

$$

\text{4-Fluorobenzene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{4-Fluoroacetophenone}

$$

Yield: ~70% (theoretical, extrapolated from analogous reactions in).Chloromethylation :

Treatment of 4-fluoroacetophenone with formaldehyde and HCl under $$ \text{ZnCl}2 $$ catalysis introduces the chloromethyl group at the ortho position:

$$

\text{4-Fluoroacetophenone} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one}

$$

Conditions : 50°C, 12 hours.

Yield : 65% (estimated from similar chloromethylation protocols in).

Challenges:

- Competing para-substitution due to fluorine’s directing effects.

- Over-chlorination risks requiring precise stoichiometry.

Epoxide Ring-Opening and Oxidation

Adapted from CN105777486A, this method utilizes 2-chloromethyl epoxy propane as a key intermediate:

Epoxide Ring-Opening with Fluorobenzene :

2-Chloromethyl epoxy propane reacts with 4-fluorobenzene under $$ \text{FeCl}3 $$ catalysis at 0°C, forming 2-(4-fluorophenyl)-1-chloro-3-propanol:

$$

\text{2-Chloromethyl epoxy propane} + \text{4-Fluorobenzene} \xrightarrow{\text{FeCl}3} \text{2-(4-Fluorophenyl)-1-chloro-3-propanol}

$$

Conditions : 0°C to 60°C, 8 hours.

Yield : 80%.Oxidation to Ketone :

The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:

$$

\text{2-(4-Fluorophenyl)-1-chloro-3-propanol} \xrightarrow{\text{PCC}} \text{1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one}

$$

Yield : 75% (based on analogous oxidations in).

Advantages:

- High regioselectivity due to epoxide’s strained ring.

- Scalable for industrial production.

Direct Chloromethylation of Pre-formed Ketones

This one-pot method modifies CN113968775A, leveraging chloromethyl methyl ether (MOMCl) as a reagent:

- Reaction Setup :

4-Fluoroacetophenone is treated with MOMCl and $$ \text{SnCl}4 $$ in dichloroethane:

$$

\text{4-Fluoroacetophenone} + \text{MOMCl} \xrightarrow{\text{SnCl}4} \text{1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one}

$$

Conditions : Reflux (80°C), 6 hours.

Yield : 68%.

Limitations:

- Toxicity of MOMCl necessitates stringent safety protocols.

- Byproduct formation (e.g., dichloro derivatives).

Comparative Analysis of Methods

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of substituted derivatives like amines or thioethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and properties of 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one and related compounds:

Spectroscopic and Analytical Comparisons

- NMR Spectroscopy :

- Mass Spectrometry :

Physicochemical Properties

- Steric Effects : Bulky substituents (e.g., cyclopropyl in ) hinder reaction kinetics, whereas smaller groups (e.g., -F in ) favor faster electrophilic substitution.

Q & A

What are the optimal synthetic routes for 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one, and how can conflicting yield data from different methods be resolved?

Basic Research Question

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, substituting a chloromethyl group onto a fluorophenylacetone precursor (e.g., via halogen exchange) or acylating a fluorophenyl ring with a chloromethyl ketone derivative. Conflicting yields (e.g., 59% vs. 85% in similar compounds) may arise from reaction conditions (temperature, catalyst, solvent polarity) or competing side reactions (e.g., dehalogenation) . To resolve discrepancies:

- Methodology : Use kinetic studies (e.g., time-resolved NMR) to identify intermediates and optimize reaction parameters.

- Analytical Tools : Monitor reaction progress via LC-MS or GC-MS to quantify byproducts. Compare activation energies using computational methods (DFT) to predict favorable pathways .

How can the structural and electronic properties of 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one be characterized to resolve ambiguities in crystallographic data?

Basic Research Question

X-ray crystallography (SHELX refinement) and spectroscopic methods (NMR, IR) are standard. For crystallographic ambiguities (e.g., disordered chloromethyl groups):

- Methodology : Perform high-resolution single-crystal XRD at low temperatures (100 K) to reduce thermal motion artifacts .

- Advanced Validation : Cross-validate with solid-state NMR or electron density maps (Hirshfeld surface analysis) to confirm bond lengths/angles .

What computational strategies are effective in modeling the reactivity of the chloromethyl and fluorophenyl moieties in this compound?

Advanced Research Question

The electron-withdrawing fluorine and reactive chloromethyl group influence electrophilic/nucleophilic behavior.

- Methodology :

- Validation : Compare computed NMR/IR spectra with experimental data to refine computational parameters .

How can researchers address contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for this compound?

Advanced Research Question

Unusual splitting in H/C NMR may arise from dynamic effects (e.g., restricted rotation of the chloromethyl group) or paramagnetic impurities.

- Methodology :

- Alternative Approaches : Use hyperpolarized NMR (DNP) or cryoprobes to enhance sensitivity for trace impurities .

What mechanistic insights can be gained from studying the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question

The chloromethyl group may act as a leaving group, while the fluorophenyl ring could participate in π-π interactions with catalysts.

- Methodology :

- Kinetic Isotope Effects (KIE) : Determine rate-limiting steps by substituting for in reactive positions.

- In Situ XAFS/EPR : Monitor catalyst oxidation states and ligand coordination during reactions .

- Computational Support : Use QM/MM simulations to model transition states and identify steric/electronic barriers .

How does the compound’s crystal packing influence its physicochemical stability, and what strategies mitigate decomposition?

Advanced Research Question

Weak intermolecular forces (e.g., C–H···F interactions) may affect stability.

- Methodology :

- Stabilization Strategies : Co-crystallize with stabilizing agents (e.g., polymers) or modify crystallization solvents .

What are the challenges in quantifying trace impurities (e.g., dehalogenated byproducts) during synthesis, and how can they be addressed?

Basic Research Question

Impurities like 1-(4-fluorophenyl)propan-2-one (from dechlorination) may form.

- Methodology :

- Process Optimization : Use flow chemistry to minimize side reactions through precise residence time control .

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

Advanced Research Question

Derivatization (e.g., replacing Cl with other halogens or modifying the ketone) can probe bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.